(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride
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Overview
Description
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds due to their versatile biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate amino acid derivatives. One common method includes the reduction of a corresponding keto acid followed by cyclization under acidic conditions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization is facilitated by hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to be cost-effective and environmentally friendly, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, which can have significant biological activities and applications in medicinal chemistry .
Scientific Research Applications
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride: This compound shares a similar pyrrolidinone structure but has different substituents, leading to distinct biological activities.
5-Amino-pyrazoles: These compounds also contain nitrogen heterocycles and are used in similar applications, such as medicinal chemistry and organic synthesis.
Uniqueness
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methyl groups. This unique structure allows it to interact with biological targets in a specific manner, leading to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C5H11ClN2O |
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Molecular Weight |
150.61 g/mol |
IUPAC Name |
(3R,5S)-3-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-3-2-4(6)5(8)7-3;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4+;/m0./s1 |
InChI Key |
HWDJCLAPGZULCB-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)N1)N.Cl |
Canonical SMILES |
CC1CC(C(=O)N1)N.Cl |
Origin of Product |
United States |
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